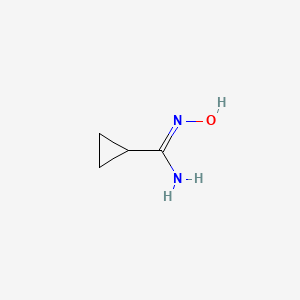

N'-hydroxycyclopropanecarboximidamide

Beschreibung

N'-Hydroxycyclopropanecarboximidamide (CAS: 51285-13-3; hydrochloride: 22926-85-8) is a cyclopropane-containing amidoxime derivative with the molecular formula C₄H₈N₂O (base) or C₄H₈N₂O·HCl (hydrochloride salt). Its structure features a cyclopropane ring fused to a hydroxyimidamide group, conferring unique steric and electronic properties (Figure 1) . Key physicochemical properties include a LogP of 1.64, indicating moderate lipophilicity, and a polar surface area (PSA) of 58.6 Ų, which influences solubility and bioavailability .

The compound is synthesized via nucleophilic addition of hydroxylamine to cyclopropanecarbonitrile, achieving yields >90% under optimized conditions . It serves as a critical intermediate in medicinal chemistry, particularly in constructing 1,2,4-oxadiazoles for antitubercular and antimalarial drug candidates .

Eigenschaften

CAS-Nummer |

51285-13-3 |

|---|---|

Molekularformel |

C4H8N2O |

Molekulargewicht |

100.12 g/mol |

IUPAC-Name |

N'-hydroxycyclopropanecarboximidamide |

InChI |

InChI=1S/C4H8N2O/c5-4(6-7)3-1-2-3/h3,7H,1-2H2,(H2,5,6) |

InChI-Schlüssel |

OMCUPXRCMTUDHI-UHFFFAOYSA-N |

SMILES |

C1CC1C(=NO)N |

Isomerische SMILES |

C1CC1/C(=N\O)/N |

Kanonische SMILES |

C1CC1C(=NO)N |

Piktogramme |

Acute Toxic; Irritant |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N’-hydroxycyclopropanecarboximidamide can be synthesized through a reaction involving hydroxylamine and cyclopropylcyanamide in the presence of potassium carbonate. The reaction is typically carried out in a mixture of ethanol and water at ambient temperature for about 18 hours. The reaction mixture is then evaporated, and the residue is purified to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for N’-hydroxycyclopropanecarboximidamide are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and mild reaction conditions makes it feasible for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: N’-hydroxycyclopropanecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oximes, amine derivatives, and various substituted cyclopropane compounds.

Wissenschaftliche Forschungsanwendungen

N’-hydroxycyclopropanecarboximidamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes

Wirkmechanismus

The mechanism of action of N’-hydroxycyclopropanecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the formamidine group play crucial roles in its reactivity and binding to target molecules. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

A comparison of N'-hydroxycyclopropanecarboximidamide with structurally related amidoximes and hydroxamic acids is outlined in Table 1 .

Key Observations :

- The cyclopropane ring in this compound introduces ring strain , enhancing reactivity in cycloaddition reactions compared to linear analogs like propionimidamide .

- Unlike hydroxamic acids (e.g., compound 6 in ), which have a carbonyl group (–C=O), the amidoxime group (–C=N–OH) in this compound enables dual nucleophilic-electrophilic behavior , making it versatile in heterocycle synthesis .

Biologische Aktivität

N'-Hydroxycyclopropanecarboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed exploration of its biological activity, including synthesis methods, biological interactions, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique cyclopropane ring structure combined with a carboximidamide functional group and a hydroxyl group. The molecular formula is CHNO, with a molecular weight of approximately 142.16 g/mol.

The synthesis typically involves the reaction of cyclopropanecarbonitrile derivatives with hydroxylamine hydrochloride in the presence of sodium ethoxide, carried out under reflux conditions in ethanol. This method allows for controlled formation of the desired compound.

1. Enzyme Inhibition

Initial studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways or cellular signaling. Its binding affinity to various biological targets suggests potential applications in drug development, particularly as an enzyme inhibitor.

2. Anticancer Properties

Research has shown that derivatives of cyclopropanecarboximidamide exhibit significant anti-cancer activity. For instance, compounds derived from this class have been tested against human myeloid leukemia cell lines (U937), demonstrating effective inhibition of cell proliferation without cytotoxic effects on healthy cells .

3. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Studies on similar compounds have shown that they can modulate inflammatory pathways, indicating that this compound may also exert similar effects through its interactions with specific receptors .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways leading to desired therapeutic outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide | Contains a sulfonamide group | Known for strong inhibitory properties |

| Cyclopropanecarboximidamide, N’-hydroxy | Lacks phenyl substitution | Moderate reactivity |

| 1-(2,4-dichlorophenyl)-N'-hydroxy-1-cyclopropanecarboximidamide | Contains dichlorophenyl substitution | Enhanced anticancer activity |

Case Studies

Several case studies have investigated the biological activity of this compound and its derivatives:

- Case Study 1 : A study explored the anti-cancer effects of various cyclopropane derivatives on human leukemia cell lines. Results indicated that specific modifications to the cyclopropane structure significantly enhanced anti-proliferative activity while maintaining low toxicity to normal cells .

- Case Study 2 : Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating their ability to inhibit pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.